2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-[2-(PROP-2-EN-1-YL)PHENOXY]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both phenoxy and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(PROP-2-EN-1-YL)PHENOXY]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2-(prop-2-en-1-yl)phenol with chloroacetic acid to form 2-(prop-2-en-1-yl)phenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with 4-pyridinecarboxaldehyde under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(PROP-2-EN-1-YL)PHENOXY]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(PROP-2-EN-1-YL)PHENOXY]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(PROP-2-EN-1-YL)PHENOXY]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The phenoxy and pyridinyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(PROP-1-EN-1-YL)PHENOXY]ACETIC ACID: Similar structure but lacks the hydrazide and pyridinyl groups.
N-(4-METHOXYPHENYL)-2-[4-(3-OXO-3-PHENYLPROP-1-EN-1-YL)PHENOXY]ACETAMIDE: Contains a methoxyphenyl group instead of the pyridinyl group.
Uniqueness
2-[2-(PROP-2-EN-1-YL)PHENOXY]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of phenoxy, hydrazide, and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(2-prop-2-enylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-2-5-15-6-3-4-7-16(15)22-13-17(21)20-19-12-14-8-10-18-11-9-14/h2-4,6-12H,1,5,13H2,(H,20,21)/b19-12+ |
InChI Key |
FRDXPZANBPXAKE-XDHOZWIPSA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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